N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
Starting Materials: Thiophene-furan intermediate and ethylene glycol.
Reaction Conditions: Hydroxylation reaction using a suitable catalyst such as sulfuric acid.
Formation of the Oxazole Ring
Starting Materials: Hydroxylated intermediate and 3-amino-1,2-oxazole.
Reaction Conditions: Cyclization reaction under basic conditions to form the oxazole ring.
Final Coupling Reaction
Starting Materials: Oxazole intermediate and ethanediamide.
Reaction Conditions: Amide coupling reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Thiophene-Furan Intermediate
Starting Materials: Thiophene-2-carboxaldehyde and furan-2-carboxylic acid.
Reaction Conditions: Condensation reaction under acidic conditions to form a thiophene-furan intermediate.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the thiophene and furan rings.
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Reduction
Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Conditions: Low temperatures, inert atmosphere.
Products: Reduced forms of the oxazole and ethanediamide groups.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Room temperature, solvent like dichloromethane.
Products: Halogenated derivatives of the thiophene and furan rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂.
Reducing Agents: NaBH₄, LiAlH₄.
Catalysts: Sulfuric acid, EDCI, HOBt.
Solvents: Dichloromethane, ethanol, water.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural complexity.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria and fungi.
Industry
Material Science: Used in the development of new materials with unique properties.
Polymer Chemistry: Incorporated into polymers to enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds, while the thiophene and furan rings can participate in π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
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N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide vs. N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-thiazol-3-yl)ethanediamide
- The replacement of the oxazole ring with a thiazole ring can alter the compound’s reactivity and binding properties.
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N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide vs. N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-pyrazol-3-yl)ethanediamide
- The substitution of the oxazole ring with a pyrazole ring can impact the compound’s biological activity and stability.
Uniqueness
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. Its structural complexity allows for diverse applications in various scientific fields.
This detailed article provides a comprehensive overview of N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N’-(1,2-oxazol-3-yl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c19-9(10-3-4-11(23-10)12-2-1-7-24-12)8-16-14(20)15(21)17-13-5-6-22-18-13/h1-7,9,19H,8H2,(H,16,20)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBZZYBJDGLOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)C(=O)NC3=NOC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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